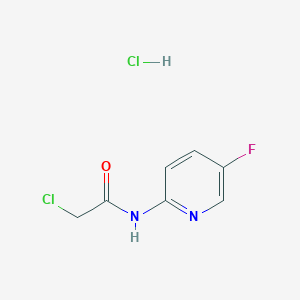![molecular formula C8H13IN2OS B13587533 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide CAS No. 70529-90-7](/img/structure/B13587533.png)
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide is an organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of a positively charged imidazolium ring substituted with methyl groups at positions 1 and 3, and a sulfanyl group attached to a 2-oxopropyl moiety. The iodide ion serves as the counterion to balance the charge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide typically involves the alkylation of 1-methylimidazole with 2-chloropropan-1-one, followed by the introduction of a sulfanyl group. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the alkylation process. The final step involves the quaternization of the imidazole ring with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to form alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding halide salts.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein-glutamine gamma-glutamyltransferase.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of functional materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of protein-glutamine gamma-glutamyltransferase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride
- 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-4,5,6,7-tetrahydro-1H-benzimidazol-3-ium
Uniqueness
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride counterpart. The presence of the iodide ion can also affect the compound’s interaction with other molecules and its overall stability.
Propiedades
Número CAS |
70529-90-7 |
|---|---|
Fórmula molecular |
C8H13IN2OS |
Peso molecular |
312.17 g/mol |
Nombre IUPAC |
1-(1,3-dimethylimidazol-1-ium-2-yl)sulfanylpropan-2-one;iodide |
InChI |
InChI=1S/C8H13N2OS.HI/c1-7(11)6-12-8-9(2)4-5-10(8)3;/h4-5H,6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
GWJISMXUSKLXEV-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)CSC1=[N+](C=CN1C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


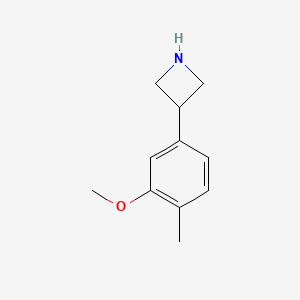
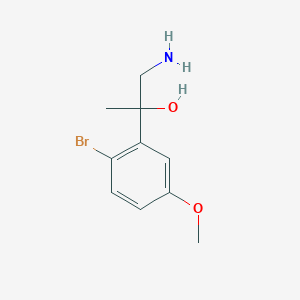
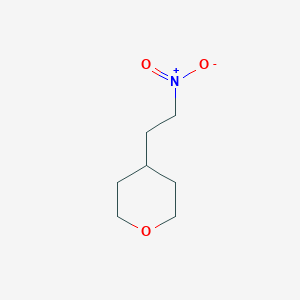
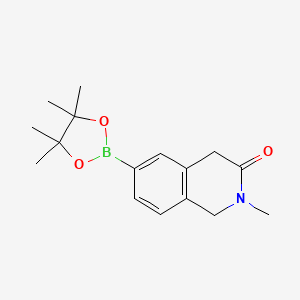
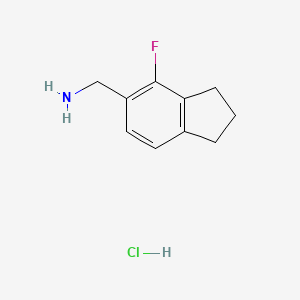
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride](/img/structure/B13587473.png)

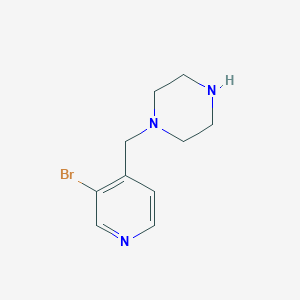
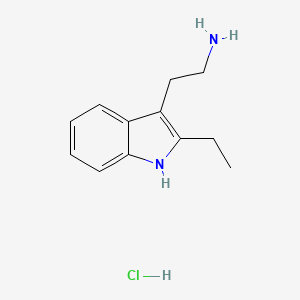
![Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)
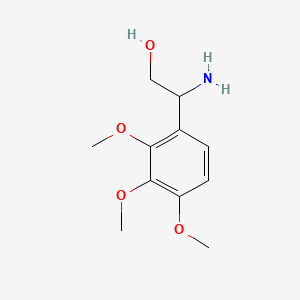
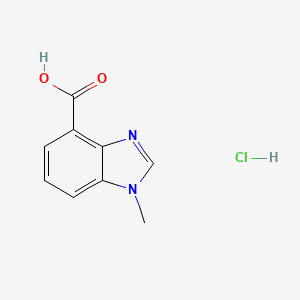
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
